molecular formula C17H19NO4S B4385387 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B4385387
M. Wt: 333.4 g/mol
InChI Key: URETURWOEPXDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring two distinct substituents:

  • Tetrahydrothiophene-1,1-dioxide group at the amide nitrogen, which enhances solubility and metabolic stability due to its sulfone moiety.
  • 5-Methylfuran-2-ylmethyl group, a heterocyclic substituent that may influence bioavailability and target binding .

Its molecular formula is C₂₀H₂₅NO₇S (molecular weight: 423.48 g/mol) when fully substituted with methoxy groups (as in a related analogue, BH52317) .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-7-8-16(22-13)11-18(15-9-10-23(20,21)12-15)17(19)14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URETURWOEPXDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene dioxide intermediate, followed by the introduction of the benzamide and methylfuryl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzamide and methylfuryl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis and Bioactivity

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Weight (g/mol) Key Features Potential Applications References
Target Compound Benzamide core with tetrahydrothiophene-dioxide and 5-methylfuran-2-ylmethyl 423.48 (trimethoxy variant) Enhanced solubility (sulfone), heterocyclic binding motifs Undisclosed (structural analogues suggest antimicrobial or anticancer)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide with hydroxy-tert-butyl group Not specified N,O-bidentate directing group for metal catalysis Catalysis (C–H functionalization)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxol, chlorophenyl hydrazinecarboxamide Not specified Imine functionality, confirmed by X-ray crystallography Not specified
Triazole-based benzamides (K1-K6) Varied iminomethyl and triazolyl groups Not specified High docking scores against HDAC8 (-6.77 to -8.54 kcal/mol) Anticancer (HDAC inhibition)
Thioether-linked benzamides () Isoxazole/thiazole methylthio groups Not specified Heterocyclic thioethers with trifluoromethyl/nitro substituents Cancer, viral infections, thrombosis

Pharmacological and Physicochemical Comparisons

  • Solubility: The sulfone group in the target compound improves aqueous solubility compared to non-sulfonated analogues (e.g., ’s hydroxy-tert-butyl derivative) .
  • Binding Affinity : The 5-methylfuran group may mimic aromatic interactions seen in ’s triazole-based HDAC inhibitors, though docking scores for the target compound remain unreported .
  • Metabolic Stability : Sulfone moieties (as in the target compound) resist oxidative metabolism better than thioethers (e.g., ’s methylthio derivatives) .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene moiety and a furan ring, suggest diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C21_{21}H27_{27}NO5_5S, with a molecular weight of approximately 421.5 g/mol. The presence of functional groups such as the dioxidotetrahydrothiophene and furan rings enhances its chemical reactivity and biological potential.

Research indicates that compounds similar to this compound may act on various biological targets, including G protein-coupled receptors (GPCRs). Specifically, studies have highlighted its potential as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a critical role in neuronal signaling and cardiovascular regulation .

Pharmacological Studies

Recent pharmacological studies have characterized the activity of this compound in vitro, demonstrating its interaction with multiple receptor types. For instance, it has shown affinity towards mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR). The binding affinities and efficacy were evaluated using CHO cells transfected with these receptors.

Table 1: Binding Affinities of this compound

Receptor TypeBinding Affinity (Ki_i)Efficacy
MOR3.3 nMHigh
DOR56 nMModerate
KOR16 nMLow

Case Studies

Case Study 1: GIRK Channel Activation

In one study focused on GIRK channel activators, derivatives of this compound were synthesized and tested for their ability to enhance GIRK channel activity. The results indicated that specific modifications to the benzamide structure significantly increased potency and selectivity for GIRK channels .

Case Study 2: Opioid Receptor Interaction

Another investigation assessed the binding properties of this compound to opioid receptors in rat brain tissue. The results demonstrated that it could effectively displace radiolabeled ligands from MOR, indicating strong receptor binding capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.